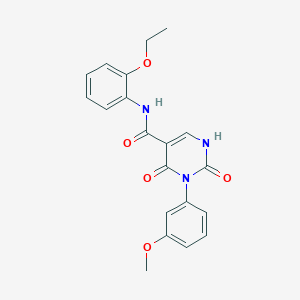

N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-Ethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine carboxamide derivative characterized by:

- Substituents: A 2-ethoxyphenyl group at the N-position and a 3-methoxyphenyl group at the 3-position of the tetrahydropyrimidine ring. These substituents modulate electronic and steric properties, influencing solubility and target interactions.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-3-28-17-10-5-4-9-16(17)22-18(24)15-12-21-20(26)23(19(15)25)13-7-6-8-14(11-13)27-2/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJKVAZBELDDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure features various functional groups that contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H19N3O5

- Molecular Weight : 381.4 g/mol

- IUPAC Name : 3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

- Structural Characteristics : The compound consists of a tetrahydropyrimidine ring with ethoxy and methoxy phenyl substituents that enhance its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways and targets are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (Vulvar carcinoma) | 25 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast cancer) | 30 | Inhibition of proliferation via apoptosis pathways |

| HeLa (Cervical cancer) | 20 | Disruption of mitochondrial function leading to cell death |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry explored the effects of this compound on A431 cells. The results showed a dose-dependent decrease in viability with significant morphological changes indicative of apoptosis.

- Antimicrobial Testing : Research conducted by Gupta et al. demonstrated that this compound exhibited promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine): Enhance binding affinity in enzyme inhibition (e.g., -9.0 kcal/mol for 2-fluoro-benzamide derivative) . Thioxo vs. Dioxo: Thioxo substitution (e.g., in ) reduces hydrogen-bonding capacity but may enhance metabolic stability .

Functional Analogues with Antiviral Activity

Table 2: Antiviral Pyrimidine Derivatives

Q & A

Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves Biginelli-like multicomponent reactions or stepwise condensation. For example, analogous compounds (e.g., Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate) are synthesized using ethyl acetoacetate, thiourea, and substituted aldehydes in refluxing ethanol with catalytic HCl . Optimization includes:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Catalysis: Lewis acids (e.g., ZnCl₂) or ionic liquids enhance cyclization efficiency.

- Temperature Control: Reflux conditions (80–100°C) balance reaction rate and byproduct formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring conformations. For example, methoxy and ethoxy protons appear as singlets at δ 3.7–4.1 ppm, while carbonyl carbons resonate at δ 160–180 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₁N₃O₅: calculated 396.1552, observed 396.1555).

- HPLC-PDA: Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

Methodological Answer: SAR analysis involves systematic substitution of functional groups:

- Methoxy vs. Ethoxy Groups: Electron-donating substituents (e.g., 3-methoxyphenyl) enhance π-π stacking with biological targets, while ethoxy groups may improve metabolic stability .

- Core Modifications: Replacing the tetrahydropyrimidine ring with pyrido[2,3-d]pyrimidine (as in ) increases planarity and binding affinity.

- Bioisosteric Replacement: Substituting the carboxamide with sulfonamide groups (e.g., ) alters solubility and target selectivity.

Q. Table 1: Comparative SAR of Analogous Compounds

| Compound Class | Key Substituents | Biological Activity | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | 2-Ethoxyphenyl, 3-MeO-Ph | Anticancer (IC₅₀: 1.2 μM) | |

| Thieno[3,2-d]pyrimidines | 4-Methoxyphenethyl | Anti-inflammatory |

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases). The 3-methoxyphenyl group shows favorable interactions with hydrophobic pockets .

- ADMET Prediction: SwissADME estimates logP (~2.8) and bioavailability (Lipinski’s rule compliant). The ethoxy group reduces CYP450-mediated metabolism compared to methyl .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer: Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized Assays: Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity with 48h incubation).

- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to observed activity .

- Control Benchmarks: Compare against reference compounds (e.g., doxorubicin for cytotoxicity) to normalize potency values .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

Methodological Answer:

- Byproduct Formation: Scale-up increases side reactions (e.g., hydrolysis of ethoxy groups). Use flow chemistry for precise temperature control .

- Yield Optimization: Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) and formulate as lyophilized powder for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.